2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
2-([1,1'-Biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (CAS: 921106-10-7) is a structurally complex acetamide derivative featuring a biphenyl group, a meta-tolyl-substituted thieno[3,4-c]pyrazole ring, and an acetamide linker. Its molecular formula is C₂₆H₂₃N₃OS, with a molecular weight of 425.5 g/mol . The biphenyl moiety contributes to aromatic stacking interactions, while the thieno-pyrazole core and m-tolyl group enhance steric bulk and electronic diversity.
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3OS/c1-18-6-5-9-22(14-18)29-26(23-16-31-17-24(23)28-29)27-25(30)15-19-10-12-21(13-11-19)20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECHBRVMLMLIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a biphenyl moiety and a thieno[3,4-c]pyrazole ring, which are known for their diverse biological activities.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
- Case Study : In vitro studies showed that similar thieno[3,4-c]pyrazole derivatives reduced cell viability in various cancer cell lines (e.g., HeLa and A549) by over 50% at concentrations below 10 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects against various pathogens:
- Broad-Spectrum Activity : It demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, MIC (Minimum Inhibitory Concentration) values were reported as low as 2 µg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecium .
- Fungal Inhibition : The compound exhibited antifungal properties against Candida species, suggesting potential applications in treating fungal infections resistant to conventional therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
| Substituent | Effect on Activity |
|---|---|
| m-Tolyl group | Enhances anticancer potency |
| Thieno ring | Critical for antimicrobial activity |
| Biphenyl moiety | Contributes to overall stability and solubility |
Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Anticancer Studies : Research indicated that modifications in the thieno[3,4-c]pyrazole ring significantly impacted anticancer efficacy. For example, introducing electron-withdrawing groups increased potency against specific cancer cell lines .
- Antimicrobial Studies : A recent investigation highlighted that derivatives with halogen substitutions on the biphenyl ring showed enhanced antibacterial activity compared to unsubstituted analogs .
- Toxicity Assessments : Preliminary toxicity studies revealed that at therapeutic doses, the compound exhibited minimal cytotoxicity towards normal human cells, indicating a favorable safety profile for further development .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide exhibit promising anticancer properties. For instance, studies on related acetamides have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
Antimicrobial Properties
The compound's thieno[3,4-c]pyrazole moiety has been associated with antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. In vitro studies demonstrate that these compounds can inhibit the growth of resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial agents.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. The biphenyl group is known for improving lipophilicity and cellular uptake, while the thieno[3,4-c]pyrazole core contributes to its pharmacological profile.
Table: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Biphenyl Group | Enhances lipophilicity |
| Thieno[3,4-c]pyrazole Core | Contributes to enzyme inhibition |
| Acetamide Linkage | Influences receptor binding |
Case Studies
- Antitumor Activity : A study published in Organic & Biomolecular Chemistry investigated a series of acetamides with similar structures and found that specific modifications led to enhanced potency against breast cancer cell lines. The study highlighted the importance of the thieno[3,4-c]pyrazole structure in mediating these effects .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of thienopyrazole derivatives against Mycobacterium tuberculosis. The results indicated that modifications to the acetamide group significantly improved efficacy against resistant strains .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Impact: The target compound’s m-tolyl group (methyl-substituted phenyl) offers electron-donating effects, contrasting with the chlorinated phenyl groups in analogues, which introduce electron-withdrawing properties.
- Heterocyclic Modifications: The dihydrothieno[3,4-c]pyrazole ring in the target compound differs from the sulfone-modified thieno ring (in 872596-57-1) and simpler pyrazole systems. Sulfone groups enhance polarity and hydrogen-bonding capacity, while dihydro structures may confer conformational flexibility .
Crystallographic and Spectroscopic Insights
- Crystal Packing : Analogues like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit inversion dimers stabilized by N–H···N hydrogen bonds (R₂²(8) motif) . The target compound’s biphenyl group likely alters packing dynamics, favoring slipped-stack arrangements.
- Spectroscopic Trends : IR and NMR data for related compounds confirm the presence of amide C=O stretches (~1650–1700 cm⁻¹) and aromatic proton resonances (δ 6.5–8.5 ppm) .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
